molecular formula C20H31N3O3 B14773289 benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate

benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate

Cat. No.: B14773289
M. Wt: 361.5 g/mol
InChI Key: SHJWINODEFLMKL-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(isopropyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(isopropyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the benzyl group can be achieved through benzylation reactions, often using benzyl halides in the presence of a base. The carbamate moiety is introduced via carbamoylation reactions, typically using isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(isopropyl)carbamate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized at various positions, particularly at the benzyl group or the piperidine ring.

    Reduction: Reduction reactions can target the carbamate moiety or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a tool for studying biological pathways involving piperidine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may find applications in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(isopropyl)carbamate likely involves interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl group may facilitate binding to these targets, while the carbamate moiety could modulate the compound’s activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Donepezil: A piperidine derivative used in the treatment of Alzheimer’s disease.

    Piperine: A naturally occurring piperidine alkaloid with various biological activities.

    Evodiamine: Another piperidine alkaloid with potential anticancer properties.

Uniqueness

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(isopropyl)carbamate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives

Properties

Molecular Formula

C20H31N3O3

Molecular Weight

361.5 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C20H31N3O3/c1-15(2)23(20(25)26-14-17-9-5-4-6-10-17)13-18-11-7-8-12-22(18)19(24)16(3)21/h4-6,9-10,15-16,18H,7-8,11-14,21H2,1-3H3

InChI Key

SHJWINODEFLMKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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